![molecular formula C19H26N4O4S B2596450 1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid CAS No. 1251561-70-2](/img/structure/B2596450.png)
1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the sulfonyl and carboxylic acid groups further enhances its reactivity and potential for diverse chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the piperazine moiety: The sulfonylated pyrazole is then reacted with 4-ethylpiperazine under suitable conditions to form the desired product.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or halogens for halogenation.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used for functionalizing the pyrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the sulfonyl group can produce sulfides.
Applications De Recherche Scientifique
1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and carboxylic acid groups can facilitate hydrogen bonding and electrostatic interactions with target molecules, influencing their biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2,5-dimethylphenyl)methyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid
- 1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-imidazole-4-carboxylic acid
- 1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylic acid
Uniqueness
The uniqueness of 1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid lies in its specific combination of functional groups and structural features. The presence of both the sulfonyl and carboxylic acid groups, along with the pyrazole ring, provides a versatile platform for chemical modifications and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylpiperazin-1-yl)sulfonylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-4-21-7-9-23(10-8-21)28(26,27)18-17(19(24)25)13-22(20-18)12-16-11-14(2)5-6-15(16)3/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWBVMKMOQZDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide](/img/structure/B2596367.png)
![Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2596368.png)
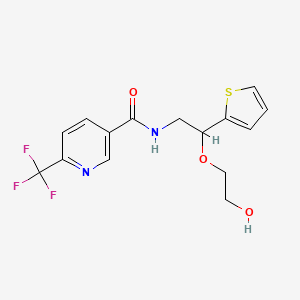
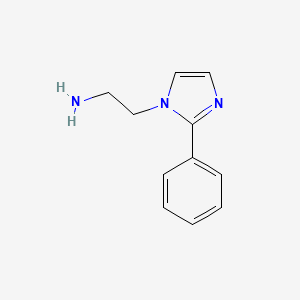
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2596371.png)
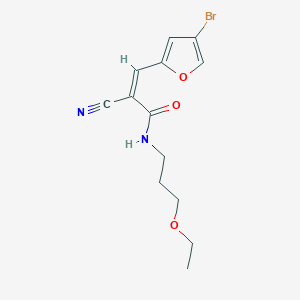
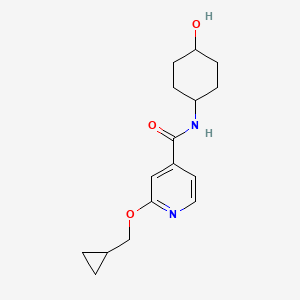
![ethyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2596378.png)
![N-[2-(methanesulfonamidomethyl)cyclopentyl]prop-2-enamide](/img/structure/B2596381.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2596382.png)
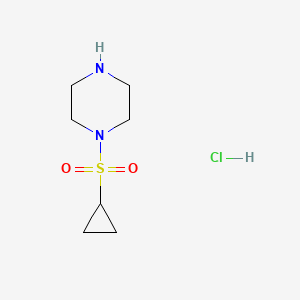
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2596384.png)
![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)
![N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine](/img/structure/B2596388.png)
